molecular formula C20H23N5O3 B2805785 3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903200-95-3

3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2805785
CAS RN: 903200-95-3
M. Wt: 381.436
InChI Key: RGRMWCBKZTVPHH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole . It’s the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The molecular weight of a related compound, Benzyl N-(3-hydroxypropyl)carbamate, is 209.24 .

Scientific Research Applications

Anti-Inflammatory Properties

Imidazole derivatives have been investigated for their anti-inflammatory effects. This compound may modulate inflammatory pathways, making it a potential candidate for treating inflammatory conditions such as arthritis, colitis, and dermatitis .

Anticancer Activity

Research suggests that imidazole-containing compounds exhibit antitumor properties. This compound’s unique structure could interfere with cancer cell growth, making it relevant for cancer therapy. Further studies are needed to explore its specific mechanisms and potential applications .

Antibacterial and Antifungal Effects

Imidazole derivatives often possess antibacterial and antifungal activities. Researchers have explored their potential in combating infections caused by bacteria and fungi. This compound may contribute to novel antimicrobial agents .

Neuroprotective Potential

Given its structural resemblance to purines, this compound might influence neuronal function. Investigations into its neuroprotective properties could reveal applications in neurodegenerative diseases or brain injury .

Cardiovascular Applications

Imidazole-based compounds have been studied for their cardiovascular effects. This compound’s impact on blood vessels, platelets, or heart function warrants further exploration. It could potentially contribute to cardiovascular drug development .

Metabolic Disorders

Imidazole derivatives often interact with enzymes involved in metabolic pathways. This compound might affect processes like glucose metabolism, lipid regulation, or energy production. Investigating its role in metabolic disorders (e.g., diabetes, obesity) is essential .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of new drugs .

properties

IUPAC Name

2-benzyl-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-14(2)25-16-17(21-19(25)23(13)10-7-11-26)22(3)20(28)24(18(16)27)12-15-8-5-4-6-9-15/h4-6,8-9,26H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRMWCBKZTVPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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